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molecular formula C11H22N2O2 B1453955 tert-Butyl (6-methylpiperidin-3-yl)carbamate CAS No. 1150618-39-5

tert-Butyl (6-methylpiperidin-3-yl)carbamate

Cat. No. B1453955
M. Wt: 214.3 g/mol
InChI Key: NNMBHCRWGGSRBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389511B2

Procedure details

To a solution of tert-butyl (6-methylpyridin-3-yl)carbamate (9.00 g) in a mixture of acetic acid-ethanol (1:1, 100 ml) was added platinum (IV) oxide (900 mg), and the mixture was stirred under hydrogen pressure (0.4 MPa) at room temperature for 9 hours. To the mixture was further added platinum (IV) oxide (2.0 g), and the mixture was stirred for 10 hours. The reaction mixture was filtered on celite, and thereto was added toluene. The mixture was concentrated under reduced pressure, and to the residue was added a 5% aqueous potassium carbonates solution. The mixture was extracted with chloroform, and the organic layer was washed with a saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and concentrated under reduced pressure to give a crude product (8.03 g) of the title compound as a colorless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Name
acetic acid ethanol
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[CH:4][CH:3]=1>C(O)(=O)C.C(O)C.[Pt](=O)=O>[CH3:1][CH:2]1[NH:7][CH2:6][CH:5]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
CC1=CC=C(C=N1)NC(OC(C)(C)C)=O
Name
acetic acid ethanol
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O.C(C)O
Step Two
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pt](=O)=O
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen pressure (0.4 MPa) at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered on celite
ADDITION
Type
ADDITION
Details
was added toluene
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added a 5% aqueous potassium carbonates solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform
WASH
Type
WASH
Details
the organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC1CCC(CN1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.03 g
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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